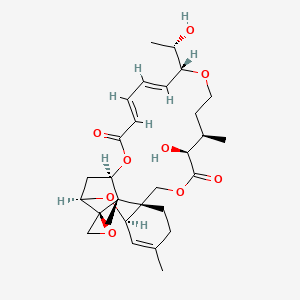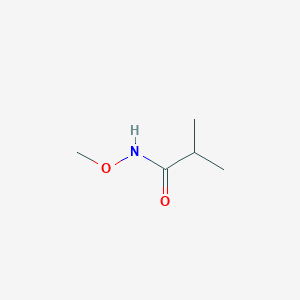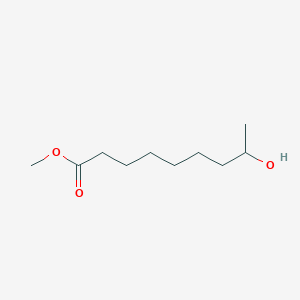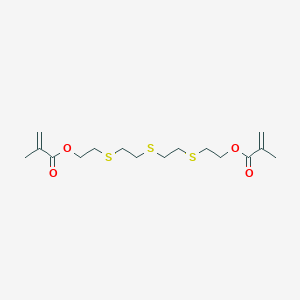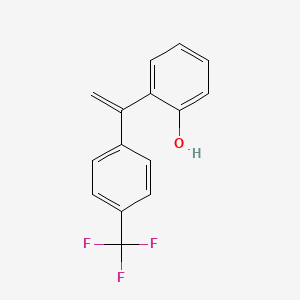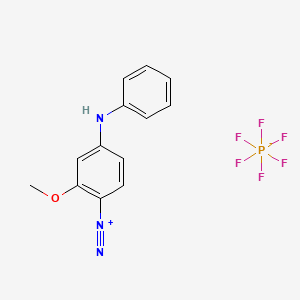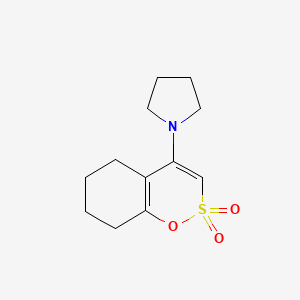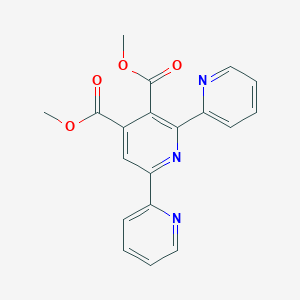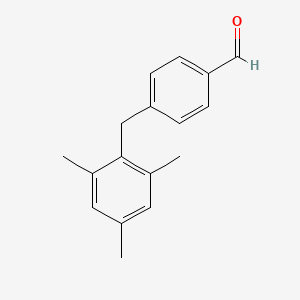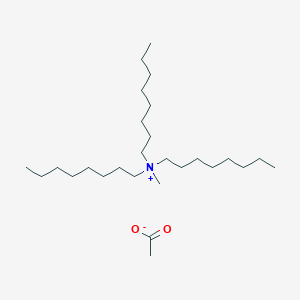
Methyltrioctylammonium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltrioctylammonium acetate is a quaternary ammonium salt that is widely used in various chemical processes. It is known for its ability to act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture. This compound is particularly valued for its role in organic synthesis and industrial applications due to its stability and effectiveness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyltrioctylammonium acetate can be synthesized by reacting methyltrioctylammonium chloride with sodium acetate in an aqueous solution. The reaction typically involves mixing the two compounds in a suitable solvent, such as water or ethanol, and allowing the reaction to proceed at room temperature. The resulting product is then purified through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, helps in achieving the desired quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyltrioctylammonium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different compounds.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere.
Substitution: Various nucleophiles can be used in substitution reactions, with conditions varying based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated compounds, while reduction can produce various reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Methyltrioctylammonium acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions that involve immiscible phases.
Biology: It is employed in the extraction and purification of biological molecules.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of various chemicals, including surfactants, lubricants, and polymers.
Wirkmechanismus
The mechanism by which methyltrioctylammonium acetate exerts its effects involves its ability to facilitate the transfer of reactants between different phases. This is achieved through the formation of ion pairs with the reactants, allowing them to move from one phase to another. The compound’s quaternary ammonium structure plays a crucial role in this process, as it provides the necessary ionic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyltrioctylammonium chloride
- Methyltrioctylammonium bromide
- Methyltrioctylammonium carbonate
Uniqueness
Methyltrioctylammonium acetate is unique in its specific ionic interactions and solubility properties, which make it particularly effective as a phase transfer catalyst. Compared to its chloride and bromide counterparts, the acetate form offers different reactivity and solubility characteristics, making it suitable for specific applications where other quaternary ammonium salts may not be as effective.
Eigenschaften
CAS-Nummer |
35675-83-3 |
|---|---|
Molekularformel |
C27H57NO2 |
Molekulargewicht |
427.7 g/mol |
IUPAC-Name |
methyl(trioctyl)azanium;acetate |
InChI |
InChI=1S/C25H54N.C2H4O2/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;1-2(3)4/h5-25H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
ZPJMVXJOGCCDPH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene](/img/structure/B14138333.png)


![3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B14138342.png)
